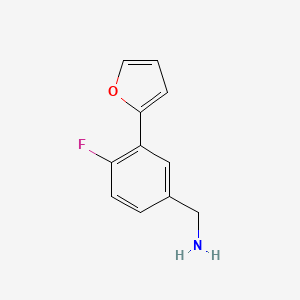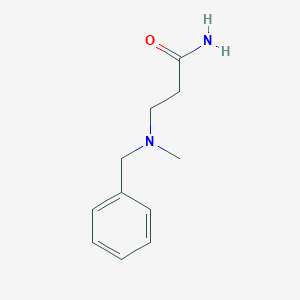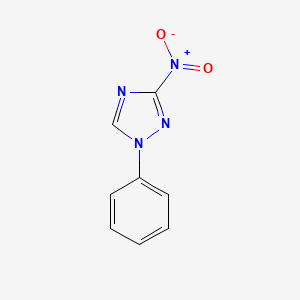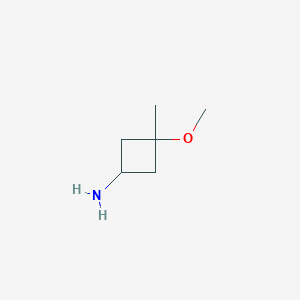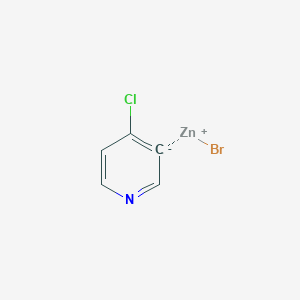
(4-Chloropyridin-3-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloropyridin-3-yl)Zinc bromide is an organozinc compound that features a zinc atom bonded to a 4-chloropyridin-3-yl group and a bromide ion. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: (4-Chloropyridin-3-yl)Zinc bromide can be synthesized through the reaction of 4-chloropyridine with zinc bromide in the presence of a suitable solvent. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the formation of a Grignard reagent, which then reacts with zinc bromide to form the desired organozinc compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the zinc-bonded group is replaced by another nucleophile.
Cross-Coupling Reactions: This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, organic halides, and bases such as triethylamine.
Conditions: Inert atmosphere, typically at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are often complex organic molecules that incorporate the 4-chloropyridin-3-yl group, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
(4-Chloropyridin-3-yl)Zinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, especially those targeting specific biological pathways.
Industry: Applied in the production of agrochemicals, polymers, and other industrially relevant compounds.
作用機序
The mechanism by which (4-Chloropyridin-3-yl)Zinc bromide exerts its effects is primarily through its role as a nucleophile in chemical reactions. The zinc atom facilitates the transfer of the 4-chloropyridin-3-yl group to other molecules, enabling the formation of new chemical bonds. This process often involves the activation of the zinc-carbon bond by a catalyst, such as palladium, which then participates in the reaction with an electrophile.
類似化合物との比較
- 2-Chloropyridin-3-yl)Zinc bromide
- 3-Chloropyridin-3-yl)Zinc bromide
- 4-Bromopyridin-3-yl)Zinc bromide
Comparison: (4-Chloropyridin-3-yl)Zinc bromide is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different selectivity and efficiency in cross-coupling reactions, making it a valuable reagent in specific synthetic applications.
特性
分子式 |
C5H3BrClNZn |
|---|---|
分子量 |
257.8 g/mol |
IUPAC名 |
bromozinc(1+);4-chloro-3H-pyridin-3-ide |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-1-3-7-4-2-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChIキー |
SBMGGNKCGPGEEY-UHFFFAOYSA-M |
正規SMILES |
C1=CN=C[C-]=C1Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



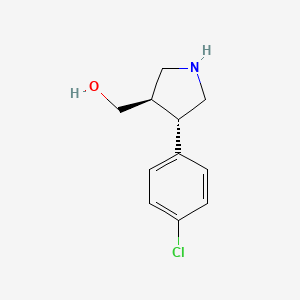
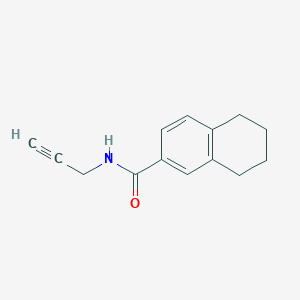
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)

![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)
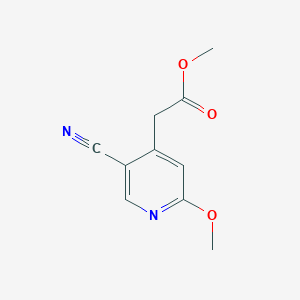
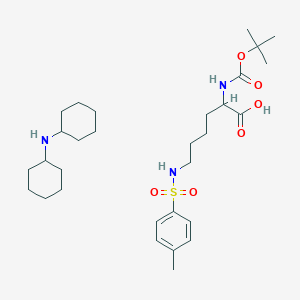
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
